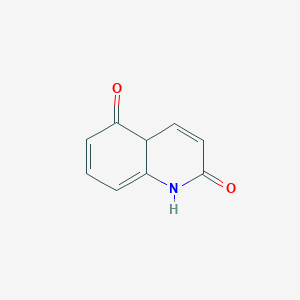

Quinoline-2,5-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

1,4a-dihydroquinoline-2,5-dione |

InChI |

InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-6H,(H,10,12) |

InChI Key |

HIQAPRIIBASXDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C2C=CC(=O)NC2=C1 |

Origin of Product |

United States |

Mechanistic Investigations of Quinoline 2,5 Dione Formation and Transformations

Elucidation of Proposed Reaction Mechanisms

The formation of the quinoline-2,5-dione skeleton can be achieved through various synthetic strategies, each proceeding through distinct mechanistic pathways.

Cascade and Domino Reactions: A notable approach involves a phase-transfer catalyzed domino reaction. In one reported synthesis, cyclohexane-1,3-dione-derived enaminones react with 3-aromacyl coumarins. researchgate.net This cascade process is proposed to proceed through a sequence of reactions, including Michael addition, cyclization, and rearrangement, to efficiently construct the this compound ring system. researchgate.net

Radical Annulation: An alternative mechanism involves an oxidative radical addition/annulation pathway. This has been proposed for the synthesis of quinoline-diones from o-cyanoarylacrylamides and aldehydes. researchgate.net The plausible mechanism suggests the generation of a radical species from the aldehyde, which then adds to the acrylamide. This is followed by an intramolecular cyclization (annulation) and subsequent oxidation to yield the final quinoline-dione product. researchgate.net Control experiments using radical inhibitors have supported the involvement of a radical pathway in similar transformations leading to related quinoline-2,4-diones. mdpi.com

Classic Condensation and Cyclization Mechanisms: While specific mechanisms for this compound are an area of active research, the foundational principles of quinoline (B57606) synthesis often apply. The Combes synthesis, for instance, involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.orgnih.gov The generally accepted mechanism proceeds through several key steps:

Enamine Formation: The aniline and β-diketone undergo a condensation reaction, with the loss of water, to form an enamine intermediate. youtube.com

Cyclization: The enamine then undergoes an intramolecular electrophilic cyclization onto the aromatic ring. This step is often the rate-determining step. wikipedia.org

Dehydration: A final dehydration step results in the aromatization of the newly formed heterocyclic ring, yielding the substituted quinoline product. wikipedia.org

These fundamental steps of condensation, cyclization, and aromatization are central to many quinoline syntheses and are adapted in various methods to produce different isomers and substitution patterns. mdpi.comiipseries.orgpharmaguideline.com

Identification and Characterization of Key Intermediates

The identification of transient species and intermediates is paramount for confirming proposed reaction mechanisms.

In condensation-based pathways like the Combes synthesis, the primary intermediate is the Schiff base, which exists in equilibrium with its more stable enamine tautomer. wikipedia.org This enamine is the key species that undergoes the crucial ring-closing step.

For syntheses proceeding through radical pathways, the characterization of radical intermediates is more complex. In a related visible-light-induced synthesis of quinoline-2,4-diones, the involvement of a sulfonyl-centered radical was inferred from trapping experiments with radical inhibitors like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). mdpi.com

In some multicomponent reactions leading to related heterocyclic diones, dimeric species formed between the carbonyl compounds have been identified as reaction intermediates. nih.gov These dimers then react with the amine component before cyclization. nih.gov

The structural confirmation of both stable precursors and final quinoline-dione products relies heavily on modern spectroscopic techniques. Methods such as Infrared (IR) spectroscopy, one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are routinely used to elucidate the molecular structure and confirm the identity of the synthesized compounds. researchgate.netimpactfactor.org

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents play a pivotal role in directing the course of quinoline synthesis, enhancing reaction rates, and improving selectivity.

In the specific synthesis of quinoline-2,5-diones via a domino reaction, triaminocyclopropenium salts have been employed as effective phase-transfer catalysts. researchgate.net For syntheses involving radical mechanisms, an initiator is required to generate the initial radical species. researchgate.net

A wide array of catalysts has been explored for the synthesis of the broader quinoline family, which informs potential strategies for this compound. These include:

Transition Metal Catalysts: Various transition metals are active catalysts for quinoline synthesis. These include rhodium mdpi.com, ruthenium mdpi.com, cobalt mdpi.comorganic-chemistry.org, copper mdpi.comorganic-chemistry.orgmdpi.com, nickel organic-chemistry.org, iron organic-chemistry.org, and palladium. mdpi.comrsc.org They often function by facilitating C-H bond activation, oxidative annulation, or dehydrogenative coupling steps. mdpi.com For instance, copper catalysts can promote cyclization by activating carbon-carbon triple bonds. researchgate.net

Nanocatalysts: Nanoparticle-based catalysts, such as those using iron oxide (Fe₃O₄) or copper, offer advantages like high surface area, increased reactivity, and ease of separation and reuse. nih.govacs.org They have been successfully used to synthesize derivatives like tetrahydrobenzo[g]quinoline-5,10-dione. nih.govacs.org

Acid Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid are traditionally used in condensation reactions such as the Combes and Knorr syntheses to promote cyclization and dehydration. wikipedia.orgiipseries.org Superacids, including trifluoromethanesulfonic acid (TFA), have also been used as both the reaction medium and catalyst. mdpi.com

The table below summarizes various catalytic systems used in the synthesis of different quinoline derivatives, highlighting the diversity of approaches available.

| Catalyst/Reagent System | Reactants | Product Type | Reference |

| Triaminocyclopropenium Salt | Cyclohexane-1,3-dione-derived enaminones, 3-aromacyl coumarins | Quinoline-2,5-diones | researchgate.net |

| [(p-cymene)RuCl₂]₂ | Enaminones, Anthranils | 3-Substituted Quinolines | mdpi.com |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Ketones | Quinolines | organic-chemistry.org |

| Copper Acetate | Saturated ketones, Anthranils | 3-Substituted Quinolines | mdpi.com |

| Fe₃O₄@SiO₂–NH₂ Nanocomposites | Aromatic aldehydes, Dimedone, 6-amino-1,3-dimethyluracil | Tetrahydrobenzo[g]quinoline-5,10-diones | nih.govacs.org |

| Sulfuric Acid (H₂SO₄) | Anilines, β-Diketones | 2,4-Disubstituted Quinolines | wikipedia.org |

| Trifluoromethanesulfonic Acid (TFA) | Vinylogous imines, α,β-Unsaturated carbonyls | Polysubstituted Quinolines | mdpi.com |

| Palladium on Carbon (Pd/C) | Quinolines, H₂ | 1,2,3,4-Tetrahydroquinolines | rsc.org |

Spectroscopic and Structural Analysis of this compound Remains Elusive in Publicly Accessible Scientific Literature

The inquiry for specific analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D correlational studies such as HSQC and HMBC), Vibrational Spectroscopy (Infrared Spectroscopy), and Mass Spectrometry (MS) for molecular weight and fragmentation analysis, did not yield results for this particular molecule.

While the scientific literature contains a wealth of information on various quinoline derivatives, including quinolinones, quinoline-2,4-diones, and 5,8-quinolinediones, the specific isomer this compound is not prominently featured. For instance, studies on related compounds like hexahydroquinoline-2,5-diones describe their synthesis and stereochemistry, but these are saturated analogues and possess different spectroscopic properties from the aromatic parent compound requested. tandfonline.comrsc.org Similarly, detailed spectroscopic analyses are available for quinoline itself, quinolin-2(1H)-one, and various substituted quinolones, but this information cannot be extrapolated to accurately represent this compound.

Consequently, the creation of a scientifically accurate article with detailed data tables and research findings as per the requested outline is not possible at this time due to the absence of published, sourceable data for this compound. Further research and publication by the scientific community would be required to provide the specific spectroscopic characterization for this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. By precisely measuring the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen), it is possible to confirm if the compound's composition matches the theoretical values derived from its proposed structure.

For Quinoline-2,5-dione, with the molecular formula C₉H₅NO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. This theoretical data serves as a benchmark against which experimental results from an elemental analyzer are compared. The technique typically involves the complete combustion of a small, precisely weighed sample, after which the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

While specific experimental data for this compound is not prominently available in reviewed literature, the theoretical values provide the necessary standard for its compositional verification.

**Table 1: Theoretical Elemental Composition of this compound (C₉H₅NO₂) **

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 67.92 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.17 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.80 |

| Oxygen | O | 15.999 | 2 | 31.998 | 20.11 |

| Total | 159.144 | 100.00 |

A close correlation between the experimentally determined percentages and the theoretical values presented in Table 1 would serve to validate the successful synthesis and purity of this compound.

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced.

For this compound, an X-ray crystallographic analysis would provide unambiguous proof of its structure. Key data obtained would include the crystal system, space group, and the dimensions of the unit cell. However, specific single-crystal X-ray diffraction data for the parent compound this compound has not been identified in the surveyed scientific literature. Research on closely related derivatives, such as 3-thioquinoline-2,5-diones, indicates that the core this compound framework is a subject of current synthetic interest, but crystallographic data for the unsubstituted parent molecule remains to be published. researchgate.net

Should a suitable crystal of this compound be analyzed, the expected data would be presented in a format similar to Table 2.

Table 2: Hypothetical X-ray Crystallographic Data for this compound This table is for illustrative purposes, as experimental data is not currently available.

| Parameter | Value |

| Chemical Formula | C₉H₅NO₂ |

| Formula Weight | 159.14 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

The determination and reporting of these crystallographic parameters would be a significant contribution to the chemical literature, providing a definitive structural reference for this compound.

Computational Chemistry and Theoretical Studies of Quinoline 2,5 Dione

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and vibrational properties of Quinoline-2,5-dione. These calculations offer insights into the molecule's stability and its behavior under various conditions.

The initial step in the computational study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net Advanced computational methods, such as Density Functional Theory (DFT) with a suitable basis set like B3LYP/6-311++G(d,p), are employed to perform these optimizations. nih.govresearchgate.net

Conformational analysis is also a critical aspect, especially for flexible molecules. scielo.br For this compound, this would involve identifying different possible conformations and determining their relative stabilities. The analysis of the dihedral angles and bond lengths provides a comprehensive picture of the molecule's spatial configuration. mdpi.com While specific conformational studies on this compound are not widely documented, the methodologies applied to similar quinolinone structures would be applicable. scielo.brnih.gov

Table 1: Representative Optimized Geometric Parameters for a Quinoline-dione Skeleton This table presents typical values for bond lengths and angles in a quinoline-dione framework, as would be determined by DFT calculations. The exact values for this compound would require specific computation.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2=O | 1.22 | C3-C2=O | 121.0 |

| C5=O | 1.23 | C4a-C5=O | 120.5 |

| N1-C2 | 1.38 | C2-N1-C8a | 123.0 |

| C4-C4a | 1.41 | N1-C2-C3 | 118.0 |

| C5-C6 | 1.47 | C4-C4a-C5 | 119.0 |

| C8-C8a | 1.40 | C6-C5-C5a | 119.5 |

Vibrational frequency computations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations help in the identification and characterization of the molecule by assigning specific vibrational modes to the observed spectral bands. nih.govresearchgate.net The computed frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational methods. nih.gov

The analysis of the vibrational spectra would reveal characteristic peaks corresponding to the stretching and bending of specific bonds, such as the C=O, C-N, and C-H bonds within the this compound structure. scielo.br This information is invaluable for confirming the synthesis of the compound and for understanding its bonding characteristics. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for this compound This table shows predicted vibrational frequencies for key functional groups in this compound. Experimental verification would be necessary for confirmation.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C=O Stretching | Carbonyl groups at C2 and C5 | 1680-1720 |

| C-N Stretching | Quinoline (B57606) ring | 1350-1390 |

| Aromatic C-H Stretching | Benzene ring | 3050-3150 |

| C-C Stretching | Quinoline ring | 1450-1600 |

| C-H Bending | Alkene and aromatic | 800-950 |

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound governs its reactivity and chemical properties. Computational studies provide a suite of descriptors that quantify the molecule's electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the kinetic stability of the molecule. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. scielo.brresearchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 3: Representative Frontier Molecular Orbital Energies for this compound This table provides illustrative energy values for the frontier orbitals of this compound, calculated using DFT.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.3 |

| HOMO-LUMO Gap (ΔE) | 4.2 |

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. researchgate.net

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). researchgate.netdergipark.org.tr

These indices are valuable for comparing the reactivity of this compound with other compounds and for predicting its behavior in chemical reactions. researchgate.net

Table 4: Representative Global Reactivity Descriptors for this compound This table presents typical values for the global reactivity indices of this compound, derived from FMO analysis.

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.1 |

| Chemical Softness (S) | 0.48 |

| Electronegativity (χ) | 4.4 |

| Chemical Potential (μ) | -4.4 |

| Electrophilicity Index (ω) | 4.6 |

While global indices describe the reactivity of the molecule as a whole, Fukui functions provide insight into the reactivity of specific atomic sites within the molecule. researchgate.netmdpi.com The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. arabjchem.org

There are three types of Fukui functions:

f⁺(r) for nucleophilic attack (electron acceptance).

f⁻(r) for electrophilic attack (electron donation).

f⁰(r) for radical attack.

By calculating these functions for each atom in this compound, it is possible to predict the most likely sites for various types of chemical reactions. nih.govresearchgate.net For instance, the atoms with the highest f⁺(r) values are the most susceptible to nucleophilic attack.

Table 5: Representative Condensed Fukui Function Values for Selected Atoms in this compound This table illustrates how Fukui functions can pinpoint reactive sites within the this compound molecule. The atom with the highest value for a given function is the predicted site of that type of attack.

| Atom | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) |

| N1 | 0.05 | 0.08 |

| C2 | 0.18 | 0.03 |

| C4 | 0.12 | 0.11 |

| C5 | 0.21 | 0.02 |

| O (at C2) | 0.15 | 0.04 |

| O (at C5) | 0.16 | 0.03 |

Natural Bond Orbital (NBO) Charge Analysis

No specific NBO charge analysis data for this compound has been found in the public domain. This type of analysis would be crucial for understanding the distribution of electron density across the molecule, identifying key donor-acceptor interactions, and quantifying the charges on individual atoms.

Electrostatic Potential (ESP) Mapping

While ESP maps for other quinoline derivatives exist, illustrating regions of positive and negative potential that are predictive of electrophilic and nucleophilic attack, specific ESP maps for this compound are not available. mdpi.commdpi.com Such a map would visualize the charge distribution and is essential for predicting intermolecular interactions.

Tautomerism and Isomerization Investigations

Keto-Enol Tautomeric Equilibria in Quinoline-Dione Systems

The potential for this compound to exist in keto-enol tautomeric forms is high. However, specific computational studies determining the relative stabilities of these tautomers and the equilibrium constants are not documented.

Solvent Effects on Tautomeric Preferences

The influence of different solvents on the tautomeric equilibrium of this compound has not been theoretically investigated. Such studies are vital as the preferred tautomer can change significantly with the polarity of the solvent, impacting the compound's properties and reactivity in different environments.

Energetic Barriers for Tautomerization Processes

The energy barriers for the interconversion between the potential tautomers of this compound have not been calculated. This information is critical for understanding the kinetics of tautomerization and the stability of each form.

Spectroscopic Property Simulations

Theoretical simulations of spectroscopic data, such as IR, NMR, and UV-Vis spectra, are invaluable for interpreting experimental results and confirming molecular structures. No simulated spectroscopic data for this compound could be located in the reviewed literature.

UV-Vis Electronic Spectra Prediction (e.g., TDDFT-SMD)

The prediction of ultraviolet-visible (UV-Vis) electronic spectra is a cornerstone of computational chemistry, offering insights into the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for this purpose, as it provides a good balance between accuracy and computational cost for calculating excited states. nih.govmdpi.com The application of TD-DFT allows for the determination of electronic absorption spectra, which is crucial for understanding the photophysical properties of quinoline derivatives. nih.gov

Theoretical calculations are typically performed using software like Gaussian 09, employing a functional such as B3LYP and a basis set like 6–31G'(d,p) to optimize the molecule's geometry. nih.gov Following optimization, TD-DFT calculations are used to simulate the UV-Vis spectra. researchgate.net These simulations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

Studies on various quinoline derivatives demonstrate that the calculated spectra often show good correlation with experimental data. mdpi.comrsc.org The analysis of molecular orbitals (MOs) involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of these transitions. For many quinoline derivatives, the long-wavelength absorption bands are assigned to π → π* transitions, often involving an intramolecular charge transfer (ICT) from one part of the molecule to another. researchgate.netrsc.org For instance, in studies of 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives, transitions were identified as ICT from the tetrahydroquinoline fragment to the benzenesulfonyl moiety. rsc.org

The choice of solvent can be incorporated into these models using methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), which helps to simulate the spectral behavior in different environments and improves the accuracy of the predictions. researchgate.net

Table 1: Example of TD-DFT Predicted Electronic Transitions for a Quinoline Derivative

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 341 | 0.21 | HOMO → LUMO (95%) |

| S0 → S2 | 298 | 0.15 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 265 | 0.35 | HOMO → LUMO+1 (91%) |

Note: This table is illustrative, based on typical findings for quinoline derivatives, not specific to this compound.

Computational NMR and IR Spectra Correlation with Experimental Data

Computational methods are invaluable for interpreting and predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Density Functional Theory (DFT) calculations can accurately predict chemical shifts and vibrational frequencies, which, when compared with experimental data, serve to confirm molecular structures and understand their electronic environments. mdpi.comnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated from the dipole-dipole autocorrelation function obtained from molecular dynamics (MD) simulations or by performing frequency calculations on a DFT-optimized geometry. nih.gov This approach accounts for anharmonic effects and provides a reliable prediction of vibrational modes. nih.gov

A study on 5,8-quinolinedione (B78156) and its derivatives demonstrated a strong correlation between experimental FT-IR spectra and those calculated using DFT. mdpi.com Such calculations are crucial for assigning specific vibrational frequencies to functional groups. For example, in 5,8-quinolinedione derivatives, the carbonyl (C=O) stretching vibrations could be precisely assigned. mdpi.com The analysis showed that for compounds with the 5,8-quinolinedione moiety, two distinct C=O vibration peaks were observed, a feature that was accurately reproduced by the calculations. mdpi.com This ability to distinguish between isomers or closely related structures is a significant advantage of combining experimental and computational spectroscopy. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational NMR spectroscopy allows for the prediction of ¹H and ¹³C chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical chemical shifts for proposed structures can be calculated and then correlated with experimental values to validate the structure. researchgate.net Datasets of computationally generated NMR spectra for large numbers of organic molecules are being developed to train machine learning models for rapid and accurate chemical shift prediction. nih.gov

Structure-Property Relationship Modeling (QSPR)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.gov QSPR models are predictive tools that can estimate the properties of new, unsynthesized compounds based solely on their molecular structure. nih.gov

The development of a QSPR model involves several steps:

Data Set Compilation: A set of molecules with known experimental property values is collected.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors encode structural, electronic, or physicochemical features.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical equation linking the descriptors to the property of interest. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For quinoline derivatives, QSPR and the closely related Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict various properties, including biological activity against targets like Plasmodium falciparum or cancer cell lines. nih.govmdpi.com For example, a 3D-QSAR study on tetrahydroquinoline derivatives as LSD1 inhibitors used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build models with good statistical and predictive properties (q² > 0.7, R²pred > 0.7). mdpi.com These models provide contour maps that visualize how different structural features (steric, electrostatic, hydrophobic fields) influence the property, thereby guiding the design of more potent or suitable molecules. mdpi.com

Table 2: Statistical Parameters for an Example 3D-QSAR Model of Quinoline Derivatives

| Model | q² (Cross-validated R²) | R² (Non-validated R²) | R²pred (External Validation) | SEE (Standard Error of Estimate) | F-value |

|---|---|---|---|---|---|

| CoMFA | 0.778 | 0.877 | 0.709 | 0.336 | 96.151 |

| CoMSIA | 0.764 | 0.965 | 0.713 | 0.198 | 86.831 |

Source: Data based on a study of tetrahydroquinoline derivatives. mdpi.com

Ligand-Receptor Interaction Modeling (e.g., Molecular Docking for theoretical binding modes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity (docking score) and analyzing the intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.nettubitak.gov.tr

In silico molecular docking studies have been performed on a wide array of quinoline derivatives to explore their potential as inhibitors for various biological targets. nih.gov For instance, novel quinoline derivatives have been docked into the active site of the HIV reverse transcriptase enzyme (PDB: 4I2P). tubitak.gov.tr The results of such studies identify key amino acid residues involved in the binding and can explain the structure-activity relationships observed experimentally. tubitak.gov.tr

In one study, a series of quinoline-bearing dihydropyridines was docked against the human mdm2 protein. researchgate.net The compound with the lowest binding energy (-6.111 kcal/mol) was identified as a promising inhibitor, with its stability attributed to strong hydrogen bond interactions within the binding pocket. researchgate.net Similarly, docking studies on quinazolin-2,4-dione hybrids against Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) were used to analyze their binding modes as potential antimalarial agents. nih.gov

These theoretical models provide a structural hypothesis for the mechanism of action and are crucial for the rational design of new, more potent inhibitors before undertaking expensive and time-consuming experimental synthesis and testing. nih.gov

Table 3: Example of Molecular Docking Results for Quinoline Derivatives against a Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Derivative A | -10.68 | LYS101, TYR181, TYR188 | Hydrogen Bond, π-π Stacking |

| Derivative B | -9.54 | LYS103, PRO236 | Hydrophobic, Hydrogen Bond |

| Derivative C | -8.72 | VAL106, TRP229 | Hydrophobic |

Note: This table is illustrative, based on typical findings for quinoline derivatives, not specific to this compound.

Applications of Quinoline 2,5 Dione Derivatives in Materials Science and Advanced Technologies

Development of Organic Light-Emitting Diodes (OLEDs)

Currently, there is a notable absence of published research detailing the synthesis or integration of quinoline-2,5-dione derivatives as emissive or charge-transport materials in Organic Light-Emitting Diodes (OLEDs). The investigation into the electroluminescent properties of this specific heterocyclic dione (B5365651) scaffold has not been a significant focus of the materials science community to date.

Utilization in Organic Field-Effect Transistors (OFETs)

The application of this compound derivatives in the active layer of Organic Field-Effect Transistors (OFETs) remains an underexplored area. While the broader family of quinoline-based compounds has been investigated for semiconductor properties, specific data on the charge carrier mobility, on/off ratios, and threshold voltages for devices based on this compound are not available in existing scientific literature.

Integration into Organic Photovoltaic (OPV) Cells

The most significant, though primarily theoretical, explorations of this compound-related structures are found in the field of Organic Photovoltaics (OPVs), specifically for use in Dye-Sensitized Solar Cells (DSSCs). Computational studies have been employed to predict the suitability of complex, fused pyrano-quinoline-2,5-dione derivatives as electron donor components in these devices.

A theoretical investigation modeled thirteen different donor molecules for DSSCs and identified a complex derivative, 7,7,13,13-tetramethyl-8,9,12,13-tetrahydro-2H,5H,7H,11Hpyrano[2′,3′:4,5]pyrano[2,3-f]pyrido[3,2,1-ij]this compound , as possessing the highest oscillator strength among the candidates. researchgate.netbohrium.comresearchgate.netresearchgate.net A high oscillator strength is indicative of efficient light absorption, a critical factor for solar cell performance. The study further showed that combining this donor with an acceptor moiety like rhodanine (B49660) acetic acid could result in a low HOMO-LUMO energy gap and strong absorption in the UV-visible spectrum, both of which are advantageous for photovoltaic applications. researchgate.netbohrium.comresearchgate.net Another theoretical work highlighted 3,4-dichloro-6-ehtyl-6H-pyrano[3,2-c]this compound (DCPQ) as a promising material for photovoltaics, citing its considerable calculated bandgap offset of 3.78 eV. nanobioletters.com

It is crucial to note that these findings are the result of computational modeling and have not yet been translated into experimentally fabricated and tested photovoltaic devices.

Table 1: Theoretical Photovoltaic Properties of Investigated this compound Derivatives

| Compound Name | Application Context | Key Theoretical Finding |

| 7,7,13,13-tetramethyl-8,9,12,13-tetrahydro-2H,5H,7H,11Hpyrano[2′,3′:4,5]pyrano[2,3-f]pyrido[3,2,1-ij]this compound | Donor for Dye-Sensitized Solar Cells (DSSCs) | Identified as having the highest oscillator strength among a series of tested donors, suggesting good light-harvesting potential. researchgate.netbohrium.comresearchgate.netresearchgate.net |

| 3,4-dichloro-6-ehtyl-6H-pyrano[3,2-c]this compound (DCPQ) | Organic Photovoltaics | A significant calculated bandgap offset of 3.78 eV suggests its potential for use in photovoltaic devices. nanobioletters.com |

Design of Fluorescent Probes and Chemical Sensors

The scientific literature does not currently contain reports on the application of this compound derivatives in the design of fluorescent probes or chemical sensors. The specific photophysical characteristics required for sensing applications, such as environmentally sensitive fluorescence or selective binding-induced emission changes, have not been documented for this class of compounds.

Role in Advanced Organic Semiconductor Development

The potential for this compound derivatives to function as organic semiconductors is an emerging area of interest, primarily driven by computational chemistry. Certain complex derivatives of pyrano[3,2-c]this compound have been identified as having potential in organic electronics. For example, 4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has been noted for its potential as an organic semiconductor. smolecule.com

Furthermore, foundational research involving the synthesis and theoretical analysis of compounds like 3,4-diamino-6-ehtyl-6H-pyrano[3,2-c]this compound (DAPQ) has been conducted to characterize their fundamental structural and electronic properties. biointerfaceresearch.com These theoretical investigations are essential first steps that may guide future experimental work in developing novel organic semiconductors based on the this compound scaffold.

Table 2: this compound Derivatives Investigated for Organic Semiconductor Properties

| Compound Name | Area of Investigation | Method of Study | Key Finding / Potential Application |

| 4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | Organic Electronics | Literature review of heterocyclic compounds | Noted as having potential for use as an organic semiconductor. smolecule.com |

| 3,4-diamino-6-ehtyl-6H-pyrano[3,2-c]this compound (DAPQ) | Organometallic Materials | Synthesis and Density Functional Theory (DFT) calculations | Fundamental characterization of its structural and electronic properties for potential material use. biointerfaceresearch.com |

| 3,4-dichloro-6-ehtyl-6H-pyrano[3,2-c]this compound (DCPQ) | Photovoltaic Materials | Density Functional Theory (DFT) calculations | Identified as a potentially highly active material for photovoltaic applications based on its electronic structure. nanobioletters.com |

Future Research Directions and Emerging Challenges

Exploration of Novel and Efficient Green Synthetic Methodologies

The development of environmentally benign and efficient methods for synthesizing the quinoline-2,5-dione core is a primary research focus. Traditional methods often require harsh conditions, toxic catalysts, and generate significant waste. acs.orgresearchgate.net Future efforts are directed towards greener alternatives that offer high yields, atom economy, and procedural simplicity. acs.orgresearchgate.net

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.gov For instance, the microwave-assisted, three-component reaction of 4-hydroxy pyran-2-ones, aromatic aldehydes, and N-aryl enaminones has been shown to produce bicyclic hexahydro-quinoline-2,5-diones efficiently. tandfonline.com This method is noted for its mild conditions and the structural flexibility of the products. tandfonline.com Catalyst-free, one-pot multicomponent reactions under microwave irradiation represent a particularly promising green pathway, offering excellent yields in significantly reduced timeframes. tandfonline.comresearchgate.net

Nanocatalysis: The use of heterogeneous nanocatalysts is gaining traction due to their high reactivity, selectivity, and reusability. nih.govtaylorfrancis.com Magnetic nanoparticles, such as Fe3O4@SiO2–NH2, have been successfully employed in the one-pot synthesis of tetrahydrobenzo[g]quinoline-5,10-dione derivatives, a related structural class. acs.orgnih.gov These catalysts function effectively in green solvents like water and ethanol (B145695) and can be easily recovered using an external magnet, minimizing waste. acs.orgnih.gov Palladium-based nanocatalysts have also been used in one-pot tandem reactions to produce polysubstituted quinolines. kfupm.edu.sa

Multicomponent Reactions (MCRs): MCRs are inherently efficient, combining three or more reactants in a single step to create complex molecules, thus minimizing intermediate separation steps and solvent usage. nih.govtaylorfrancis.com The development of novel MCRs, such as a phase-transfer catalyzed domino reaction to assemble 3-thioquinoline-2,5-diones, highlights the potential for creating diverse derivatives in good yields and with high diastereoselectivity. researchgate.net

A summary of green synthetic approaches is presented in Table 1.

| Green Methodology | Key Features | Catalyst Examples | Solvent/Conditions | Ref. |

| Microwave-Assisted | Rapid reaction times, increased yields, energy efficiency. | Catalyst-free, Acetic Acid | Ethanol, Water, Solvent-free | researchgate.netnih.govtandfonline.comresearchgate.net |

| Nanocatalysis | High efficiency, reusability, mild reaction conditions. | Fe3O4@SiO2, Ag-Pd alloys, Co/Cu aerogels | Ethanol/Water, Solvent-free | acs.orgtandfonline.comnih.govkfupm.edu.sa |

| Multicomponent Reactions | High atom economy, procedural simplicity, reduced waste. | Phase-transfer catalysts | Dichloromethane/Water | researchgate.net |

Table 1. Overview of Green Synthetic Methodologies for Quinoline-dione Scaffolds

Unveiling Underexplored Derivatization Pathways and Chemical Reactivity

While the this compound core is established, the full extent of its chemical reactivity and the potential for derivatization remain largely untapped. Future research will focus on functionalizing the core structure to modulate its electronic and physical properties.

A significant breakthrough has been the functionalization at the C-3 position. A three-component domino reaction using cyclohexane-1,3-dione-derived enaminones, 5-alkenyl rhodanines, and haloalkanes under phase-transfer catalysis has been developed to produce a range of 3-thioquinoline-2,5-diones. researchgate.net This protocol demonstrates the feasibility of constructing C-S bonds at this position, opening avenues for further manipulation. researchgate.net

Another promising strategy involves visible light-induced cascade reactions. Under metal-free conditions, a sulfonylation/cyclization cascade of N-(2-cyanophenyl)acrylamides with sulfonyl chlorides can produce 3-sulfonylmethyl-quinoline-2,4(1H,3H)-diones, which are tautomers of 4-hydroxy-quinoline-2-ones. mdpi.com This radical-initiated process represents an efficient way to construct complex derivatives. mdpi.com

Furthermore, the reactivity of related quinone systems offers clues for future exploration. For example, the reaction of 7-amino-2-methylquinoline-5,8-dione with diethylaluminum cyanide resulted in an unexpected 1,2-addition of an ethyl group, providing a novel route to quinoline (B57606) quinols. acs.org Exploring such unconventional reactivities with the this compound scaffold could yield novel molecular architectures. The use of derivatizing agents like 2-hydrazinoquinoline (B107646) (HQ) to react with carbonyl groups via Schiff base formation in related systems also suggests a potential pathway for functionalizing the ketone group at the C-5 position of the this compound ring. nih.gov

Advanced Mechanistic Insights through In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product selectivity. While traditional methods rely on isolating intermediates, in situ spectroscopic techniques offer the ability to monitor reactions in real-time, providing a dynamic picture of the chemical transformations. nih.gov

In situ Fourier Transform Infrared (FTIR) spectroscopy has proven effective in elucidating the mechanism of quinoline synthesis from aniline (B41778) and propanol (B110389) over zeolite catalysts. rsc.orgrsc.orgresearchgate.net By observing the adsorption of reactants and the formation of key intermediates on the catalyst surface in real-time, researchers can distinguish between different reaction pathways (e.g., those dependent on Lewis vs. Brønsted acid sites). rsc.orgrsc.org This approach allows for the identification of crucial intermediates, such as N-phenylpropan-1-imine, and helps to clarify the role of the catalyst. rsc.orgresearchgate.net Applying similar in situ FTIR or NMR spectroscopic studies to the synthesis of this compound could provide invaluable data on the kinetics and mechanisms of cyclization and functionalization reactions, enabling more rational catalyst and process design. nih.govresearchgate.net

Synergistic Integration of Computational and Experimental Studies

The combination of computational modeling and experimental validation has become an indispensable tool in modern chemical research. ankara.edu.trnih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations allow for the prediction of molecular structures, electronic properties, and spectroscopic behavior, guiding experimental efforts and providing a deeper interpretation of results. ankara.edu.trnih.govresearchgate.net

For quinoline derivatives, DFT has been used to:

Analyze Electronic Structure: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps predict the electronic and optical properties, identifying candidates for optoelectronic applications. ankara.edu.tr

Predict Reactivity: Molecular Electrostatic Potential (MEP) maps and other descriptors can identify sites susceptible to electrophilic or nucleophilic attack, guiding derivatization strategies. researchgate.net

Validate Spectroscopic Data: Theoretical vibrational (FT-IR) and NMR spectra can be calculated and compared with experimental data to confirm the structure of newly synthesized compounds. researchgate.netmdpi.com

Recent studies on novel quinoline derivatives demonstrate this synergy, where DFT simulations predicted promising electronic and pharmacological properties that were subsequently confirmed through experimental validation, including FT-IR spectroscopy. ankara.edu.trnih.gov Future research on this compound will heavily rely on this integrated approach to design molecules with tailored properties, predict their behavior, and efficiently guide their synthesis and characterization. nih.gov

| Computational Method | Application in this compound Research | Experimental Correlation | Ref. |

| DFT (B3LYP) | Optimization of molecular geometry, calculation of electronic properties (HOMO/LUMO), prediction of reactivity (MEP maps). | X-ray crystallography, Cyclic Voltammetry | ankara.edu.trresearchgate.net |

| TD-DFT | Prediction of electronic absorption and emission spectra. | UV-Vis and Fluorescence Spectroscopy | ankara.edu.tr |

| Vibrational Analysis | Calculation of theoretical FT-IR and Raman spectra. | Experimental FT-IR/Raman Spectroscopy | researchgate.netmdpi.com |

| NMR Calculation | Prediction of 1H and 13C chemical shifts. | Experimental NMR Spectroscopy | mdpi.com |

Table 2. Integration of Computational and Experimental Techniques

Expanding Material Science Applications in Emerging Technologies

The unique heterocyclic structure of the quinoline core imparts properties that are highly desirable for material science applications. nih.gov Derivatives of this compound are being explored for their potential in several emerging technology sectors.

Organic Electronics: The planar, conjugated system of quinoline derivatives makes them candidates for use as organic semiconductors. ankara.edu.tr Computational studies have highlighted their potential for optoelectronic applications, and their properties can be tuned through chemical modification. ankara.edu.trmdpi.com They are being investigated for use in electroluminescent materials and sensors. mdpi.comnih.gov

Advanced Polymers: Quinoline-based monomers can be polymerized to create functional materials. For example, polymers incorporating quinoline have been synthesized and studied for their thermal stability and potential as drug-releasing systems. uncw.edu

Smart Materials: Quinoline derivatives are utilized in the development of "smart" materials, such as luminophores and optical brighteners. researchgate.net Their ability to interact with light makes them suitable for use as UV absorbers and antidegradants to protect other materials. researchgate.net The development of new this compound derivatives could lead to novel dyes, catalysts, and electronic components. researchgate.net

Q & A

Basic: What established synthetic routes exist for Quinoline-2,5-dione, and how can their efficiency be systematically compared?

Answer:

To evaluate synthetic pathways, researchers should:

- Compare reaction yields under standardized conditions (e.g., solvent, temperature, catalyst) .

- Analyze purity via HPLC or NMR, documenting retention times or peak integration ratios .

- Assess scalability by testing batch reproducibility and energy consumption (e.g., microwave vs. conventional heating).

- Use kinetic studies to identify rate-limiting steps, employing techniques like in situ FTIR monitoring .

Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound derivatives?

Answer:

- Structural elucidation : Use H/C NMR to confirm substituent positions, referencing coupling constants and DEPT-135 spectra .

- Purity validation : Pair HPLC with UV-Vis detection (λ = 250–300 nm, typical for quinoline absorptions) and cross-validate with mass spectrometry .

- Crystallography : For novel derivatives, single-crystal X-ray diffraction provides definitive stereochemical data .

Advanced: How can density functional theory (DFT) models predict the electronic properties of this compound in catalytic applications?

Answer:

- Parameter selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to balance accuracy and computational cost .

- Electron-density analysis : Calculate HOMO-LUMO gaps to assess redox activity and compare with experimental cyclic voltammetry data .

- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate interactions in polar solvents like DMSO .

Advanced: How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

- Replicate experiments : Ensure consistent sample preparation (e.g., drying, degassing) to rule out environmental artifacts .

- Cross-validate techniques : Combine NMR, IR, and XPS to confirm functional group assignments .

- Statistical analysis : Apply multivariate regression to identify outliers or systematic errors in spectral datasets .

Basic/Advanced: What strategies ensure a comprehensive literature review on this compound’s biological activities?

Answer:

- Database selection : Use SciFinder and Web of Science with keywords like “this compound AND (antimicrobial OR anticancer)” .

- Controlled vocabulary : Leverage MeSH terms (e.g., “Quinolones/pharmacology”) to refine searches in PubMed .

- Citation chaining : Track references from seminal papers (e.g., studies on related quinolones) to identify undercited work .

Advanced: What experimental controls are critical when investigating this compound’s role in catalytic C–H activation?

Answer:

- Blank reactions : Run trials without the catalyst to confirm its necessity .

- Isotopic labeling : Use C-labeled substrates to trace reaction pathways via NMR .

- Leaching tests : Filter catalysts mid-reaction and analyze filtrate for metal content via ICP-OES .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airway exposure .

- Waste disposal : Neutralize acidic byproducts before disposal, following institutional guidelines .

- Emergency procedures : Maintain spill kits with activated carbon and calcium carbonate for containment .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for antimicrobial activity?

Answer:

- Derivative libraries : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) at positions 3 and 7 .

- Biological assays : Use microdilution broth methods (CLSI guidelines) to determine MIC values against E. coli and S. aureus .

- QSAR modeling : Apply partial least squares (PLS) regression to correlate electronic parameters (e.g., logP) with bioactivity .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.